molecular formula C26H48O7 B13761555 Pentaerythrityl triheptanoate CAS No. 56158-58-8

Pentaerythrityl triheptanoate

Cat. No.: B13761555
CAS No.: 56158-58-8
M. Wt: 472.7 g/mol
InChI Key: BXKGEHTYSZRXRV-UHFFFAOYSA-N
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Description

Pentaerythrityl triheptanoate is an organic compound with the molecular formula C26H48O7. It is a triester derived from pentaerythritol and heptanoic acid. This compound is known for its applications in various industries, particularly in cosmetics and lubricants, due to its excellent emollient and lubricating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythrityl triheptanoate is synthesized through the esterification of pentaerythritol with heptanoic acid. The reaction typically involves heating pentaerythritol and heptanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where pentaerythritol and heptanoic acid are fed into a reactor along with a catalyst. The mixture is heated, and the water produced is continuously removed through azeotropic distillation. The resulting ester is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Pentaerythrityl triheptanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield pentaerythritol and heptanoic acid.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, leading to the formation of new esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Pentaerythritol and heptanoic acid.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Pentaerythrityl triheptanoate has a wide range of applications in scientific research and industry:

    Cosmetics: It is used as an emollient and skin conditioning agent in various cosmetic formulations due to its ability to provide a smooth and soft feel to the skin.

    Lubricants: Its excellent lubricating properties make it a valuable component in high-performance lubricants used in machinery and automotive applications.

    Pharmaceuticals: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Polymer Industry: It is used as a plasticizer in the production of flexible polymers and resins.

Mechanism of Action

The mechanism of action of pentaerythrityl triheptanoate in its various applications is primarily based on its physical and chemical properties:

    Emollient Action: In cosmetics, it forms a protective barrier on the skin, reducing water loss and providing a smooth texture.

    Lubrication: In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of machinery.

    Drug Delivery: In pharmaceuticals, it helps in the formation of stable emulsions, facilitating the delivery of active ingredients to the target site.

Comparison with Similar Compounds

Pentaerythrityl triheptanoate can be compared with other similar compounds such as pentaerythrityl tetrastearate and triheptanoin:

    Pentaerythrityl Tetrastearate: This compound is also an ester of pentaerythritol but with stearic acid. It is used in cosmetics and lubricants but has different physical properties due to the longer fatty acid chains.

    Triheptanoin: A triglyceride derived from heptanoic acid, used in medical applications for its metabolic benefits. Unlike this compound, triheptanoin is primarily used as a dietary supplement and in the treatment of metabolic disorders.

Uniqueness: this compound stands out due to its balanced properties of emollience and lubrication, making it versatile for both cosmetic and industrial applications.

Properties

IUPAC Name

[2,2-bis(heptanoyloxymethyl)-3-hydroxypropyl] heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O7/c1-4-7-10-13-16-23(28)31-20-26(19-27,21-32-24(29)17-14-11-8-5-2)22-33-25(30)18-15-12-9-6-3/h27H,4-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGEHTYSZRXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(CO)(COC(=O)CCCCCC)COC(=O)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204693
Record name 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56158-58-8
Record name 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] diheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56158-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl triheptanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate
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Record name PENTAERYTHRITYL TRIHEPTANOATE
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